Enhanced Lipophilicity (XLogP3) versus Monohalogenated Benzonitriles
4-Bromo-3-chlorobenzonitrile exhibits a computed XLogP3 value of 3, which is 0.4 units higher than both 4-bromobenzonitrile (XLogP3 2.6) and 4-chlorobenzonitrile (XLogP3 2.6) [1][2]. This increased lipophilicity correlates with improved membrane permeability, a desirable attribute in drug candidate optimization.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 4-Bromobenzonitrile: 2.6; 4-Chlorobenzonitrile: 2.6 |
| Quantified Difference | +0.4 (ΔLogP) |
| Conditions | Computed by XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity can enhance passive diffusion across biological membranes, potentially improving oral bioavailability and CNS penetration of derived drug candidates.
- [1] PubChem. (2025). 4-Bromo-3-chlorobenzonitrile. XLogP3 property. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-chlorobenzonitrile View Source
- [2] PubChem. (2025). 4-Bromobenzonitrile. XLogP3 property. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromobenzonitrile View Source
